

Viltolarsen Phosphorodiamidate Morpholino Oligomer: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Viltolarsen, marketed under the brand name Viltepso®, is an antisense phosphorodiamidate morpholino oligomer (PMO) designed for the treatment of Duchenne muscular dystrophy (DMD) in patients with specific mutations amenable to exon 53 skipping. DMD is a severe, X-linked recessive genetic disorder characterized by the absence of functional dystrophin protein, leading to progressive muscle degeneration. Viltolarsen's mechanism of action involves binding to exon 53 of the dystrophin pre-messenger RNA (pre-mRNA), causing it to be excluded during the splicing process. This restores the reading frame of the dystrophin mRNA, enabling the production of a truncated but functional dystrophin protein. This guide provides a detailed overview of the core technical aspects of Viltolarsen, including its chemical structure, mechanism of action, clinical efficacy, and the experimental protocols used in its evaluation.

Core Structure and Chemical Properties

Viltolarsen is a synthetic antisense oligonucleotide belonging to the phosphorodiamidate morpholino oligomer (PMO) class. This chemical architecture confers several advantageous properties for an antisense therapeutic. Unlike natural nucleic acids, PMOs feature a six-membered morpholino ring in place of the five-membered ribofuranosyl ring and uncharged phosphorodiamidate linkages instead of the negatively charged phosphodiester backbone. These modifications render **Viltolarsen** resistant to degradation by endo- and exonucleases, thereby increasing its stability and bioavailability in biological systems.[1][2]



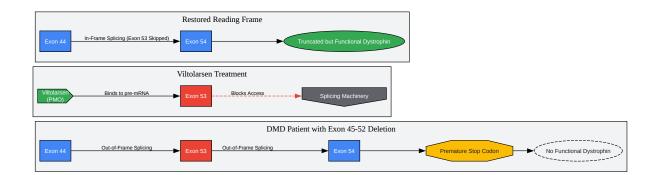
The specific nucleotide sequence of **Viltolarsen** is CCTCCGGTTCTGAAGGTGTTC.[3] This 21-nucleotide sequence is complementary to a region within exon 53 of the human DMD gene, allowing for specific binding to the pre-mRNA transcript.[4][5]

Mechanism of Action: Exon 53 Skipping

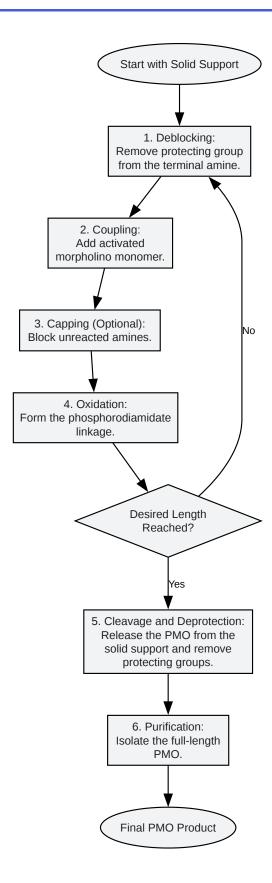
The primary therapeutic action of **Viltolarsen** is to induce the skipping of exon 53 in the dystrophin pre-mRNA during the splicing process. In patients with certain deletions in the DMD gene, the absence of one or more exons disrupts the translational reading frame, leading to a premature stop codon and the absence of functional dystrophin protein.

By binding to a specific sequence on exon 53, **Viltolarsen** sterically hinders the binding of splicing factors. This interference causes the cellular splicing machinery to recognize exon 53 as an intron, leading to its exclusion from the mature mRNA transcript.[5][6] The removal of exon 53 can restore the reading frame of the dystrophin mRNA, allowing for the translation of a shorter, yet partially functional, dystrophin protein.[3][5][6] This truncated protein is similar to the dystrophin found in individuals with the less severe Becker muscular dystrophy (BMD).



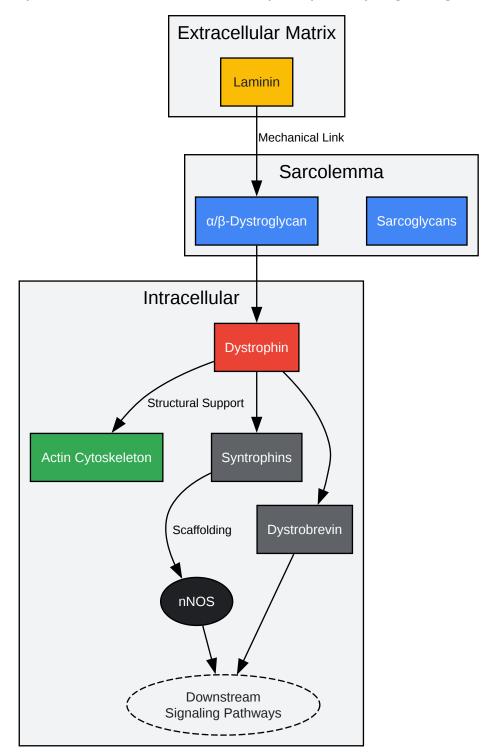








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